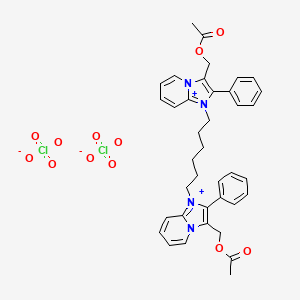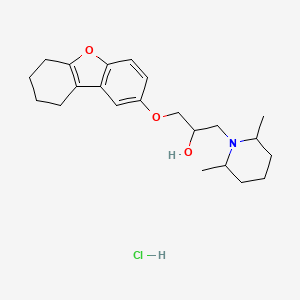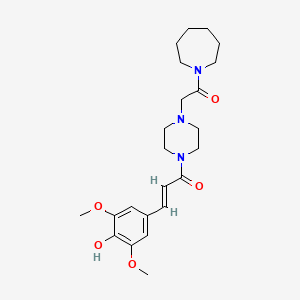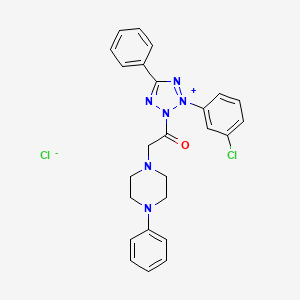
3-(3-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride is a complex organic compound that belongs to the class of tetrazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride typically involves multiple steps, starting with the preparation of the tetrazolium ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired product.
化学反応の分析
Types of Reactions
3-(3-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride can undergo various chemical reactions, including:
Oxidation: The tetrazolium ring can be oxidized to form formazan derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The aromatic rings and piperazine moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazolium ring typically yields formazan derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
3-(3-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays to study enzyme activity and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 3-(3-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride involves its interaction with specific molecular targets and pathways. The tetrazolium ring can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The piperazine moiety may also contribute to the compound’s biological activity by binding to specific receptors or enzymes.
類似化合物との比較
Similar Compounds
- 3-(3-Chlorophenyl)-5-phenyl-2H-tetrazolium chloride
- 3-(3-Chlorophenyl)-5-phenyl-2-((4-methyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride
- 3-(3-Chlorophenyl)-5-phenyl-2-((4-ethyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride
Uniqueness
Compared to similar compounds, 3-(3-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride is unique due to the presence of the phenyl-substituted piperazine moiety. This structural feature may enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
127739-89-3 |
|---|---|
分子式 |
C25H24Cl2N6O |
分子量 |
495.4 g/mol |
IUPAC名 |
1-[3-(3-chlorophenyl)-5-phenyltetrazol-3-ium-2-yl]-2-(4-phenylpiperazin-1-yl)ethanone;chloride |
InChI |
InChI=1S/C25H24ClN6O.ClH/c26-21-10-7-13-23(18-21)31-27-25(20-8-3-1-4-9-20)28-32(31)24(33)19-29-14-16-30(17-15-29)22-11-5-2-6-12-22;/h1-13,18H,14-17,19H2;1H/q+1;/p-1 |
InChIキー |
NDCBUMWANNLALZ-UHFFFAOYSA-M |
正規SMILES |
C1CN(CCN1CC(=O)N2N=C(N=[N+]2C3=CC(=CC=C3)Cl)C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)

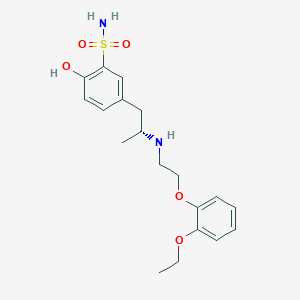

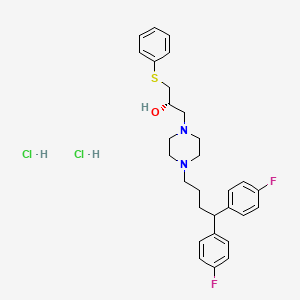



![(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12757634.png)

